![molecular formula C19H26N4O3S2 B2515193 2-(benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone CAS No. 1902895-87-7](/img/structure/B2515193.png)
2-(benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a useful research compound. Its molecular formula is C19H26N4O3S2 and its molecular weight is 422.56. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoisomerization and Ring Contraction Studies
One study delved into the photoisomerization of cyclic sulfoxides, leading to the synthesis of compounds with potential in various applications, such as materials science and molecular engineering. Although not directly mentioning 2-(benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone, this research highlights the broader category of sulfonyl and benzylthio compounds' reactivity under specific conditions, which could be relevant for synthesizing related molecules or studying their properties (Kowalewski & Margaretha, 1993).
Antimicrobial and Anticancer Compound Synthesis
Research on the synthesis of novel pyrazolopyrimidines with sulfonyl groups has shown significant antimicrobial activities, surpassing those of reference drugs in some cases. This study suggests the potential of sulfonyl-containing compounds, similar to the one , in developing new antimicrobial agents (Alsaedi et al., 2019).
Another investigation focused on synthesizing a series of compounds related to 1,4-diazepan-1-yl structures, demonstrating notable antimicrobial and anticancer activities. The effectiveness of these compounds against various bacteria, fungi, and cancer cell lines indicates the utility of such molecules in medical research and drug development (Verma et al., 2015).
Electrophilic Trifluoromethylthiolation Reactions
A study on diazo compounds, including 2-diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one, explores their use as reagents in electrophilic trifluoromethylthiolation reactions. This research underscores the versatility of sulfonyl-containing diazo compounds in synthesizing SCF3-modified molecules, which are valuable in pharmaceuticals and agrochemicals (Huang et al., 2016).
Synthesis and Biological Activity of Sulfonamide Derivatives
The development of sulfonamides from compounds including pyrazole and sulfonyl functionalities has shown promising antimicrobial and antioxidant activities. This line of research highlights the importance of such molecular frameworks in creating compounds with potential health benefits (Badgujar et al., 2018).
properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S2/c1-15-19(16(2)21-20-15)28(25,26)23-10-6-9-22(11-12-23)18(24)14-27-13-17-7-4-3-5-8-17/h3-5,7-8H,6,9-14H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRKKMJQYIMGHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.